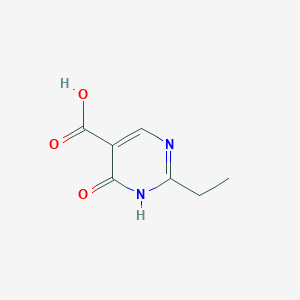

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C7H8N2O3 |

|---|---|

Peso molecular |

168.15 g/mol |

Nombre IUPAC |

2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-2-5-8-3-4(7(11)12)6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

Clave InChI |

TXNBXCNSEIEFPJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC=C(C(=O)N1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Multi-Component Condensation Using Ethyl Acetoacetate, Aldehydes, and Urea

One of the most established methods involves the condensation of ethyl acetoacetate, an aldehyde, and urea in the presence of an acid catalyst under reflux conditions. For the 2-ethyl substituent, ethyl acetoacetate serves as the β-ketoester component providing the ethyl group at position 2.

- Mix ethyl acetoacetate (0.15 mole), an appropriate aldehyde (e.g., formaldehyde or other simple aldehydes), and urea (0.1 mole) in ethanol.

- Add a catalytic amount of concentrated hydrochloric acid.

- Reflux the mixture for 3–4 hours.

- Cool the reaction mixture to precipitate the product.

- Filter, wash, and purify by recrystallization or column chromatography.

This method yields ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are closely related to the target compound and can be modified to obtain the 2-ethyl substituent by selecting suitable aldehydes or β-ketoesters.

Use of Alkoxymethylene Malonic Acid Esters and Guanidine Derivatives

A more specialized method involves the condensation of guanidine derivatives with alkoxymethylene malonic acid esters, which allows for selective synthesis of 1,6-dihydropyrimidinylcarboxylic acid derivatives.

- Preparation of alkoxymethylene malonic acid ester intermediates.

- Reaction with guanidine derivatives under controlled conditions.

- Dealkoxycarbonylation in the presence of metal or ammonium salts to yield the dihydropyrimidine carboxylic acid.

This approach provides a high degree of control over substitution patterns and is suitable for preparing 2-substituted 1,6-dihydropyrimidine-5-carboxylic acids, including the 2-ethyl derivative.

Alkylation of 2-Thioxo-1,2,3,4-tetrahydropyrimidine Esters

Another synthetic route involves alkylation reactions starting from 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters.

- Synthesize ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- React with alkyl halides (e.g., ethyl bromide) in the presence of potassium carbonate and catalytic tetrabutylammonium bromide.

- The alkylation introduces the ethyl group at position 2.

- Subsequent oxidation or hydrolysis steps yield the 6-oxo-1,6-dihydropyrimidine carboxylic acid.

This method allows for the introduction of various alkyl groups at position 2 with good yields and has been used to prepare 2-ethyl derivatives and other analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Biginelli-type condensation | Ethyl acetoacetate, aldehyde, urea | Acid catalyst, reflux in ethanol | 70-95 | Simple, widely used | Requires long reflux time |

| Guanidine + Alkoxymethylene malonate | Guanidine derivative, malonate ester | Metal/ammonium salt, inert solvent | Moderate | Selective substitution control | Multi-step, requires intermediate prep |

| Alkylation of 2-thioxo pyrimidine | 2-thioxo pyrimidine ester, alkyl halide | K2CO3, tetrabutylammonium bromide, reflux | 65-85 | Good yields, versatile alkylation | Needs careful handling of reagents |

Research Results and Characterization

Spectroscopic Analysis: IR spectra typically show characteristic carbonyl absorption bands near 1700 cm⁻¹, confirming the presence of the 6-oxo and carboxylic acid groups. ^1H-NMR spectra reveal signals corresponding to the ethyl group at position 2 and the dihydropyrimidine ring protons.

Purity and Yield: Yields vary depending on the method but generally range from 65% to 95%. Purification is commonly achieved by recrystallization or chromatography.

Biological Activity Correlation: Some synthesized derivatives, including 2-ethyl substituted compounds, have shown promising antimicrobial and antioxidant activities, indicating the importance of these preparation methods for pharmaceutical applications.

Summary and Expert Notes

The preparation of this compound is effectively accomplished through classical Biginelli condensation with ethyl acetoacetate, guanidine/malonate ester condensation, or alkylation of thioxo-pyrimidine esters. Selection of method depends on desired substitution pattern, available starting materials, and required purity. The methods are well-documented with reproducible yields and thorough characterization by IR and NMR spectroscopy. Recent advances focus on greener protocols and microwave-assisted synthesis to reduce reaction times and improve environmental profiles.

Análisis De Reacciones Químicas

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Aplicaciones Científicas De Investigación

It appears that "2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid" is a chemical compound with potential applications in scientific research, particularly in the development of xanthine oxidase inhibitors .

Chemical Information

- IUPAC Name : this compound

- CAS Number : 2172475-28-2 (for the hydrochloride form)

- Molecular Formula :

- Molecular Weight : 168.15 g/mol

Applications in Scientific Research

- Xanthine Oxidase (XO) Inhibitors :

- A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) have been reported as XO inhibitors with remarkable activities .

- These compounds interact with key residues in the XO protein, such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, through hydrogen bonds, π-π stackings, or hydrophobic interactions .

- Pharmacophore models based on these compounds suggest that hydrophobic groups at the 1-position, negative charged groups at the para- or meta-position of the phenyl ring at the position, hydrophilic groups at the position, and bulky/positive charged groups at the position are important for activity .

- Molecular Dynamics (MD) Simulations :

- Docking Studies :

Safety Information

Mecanismo De Acción

The primary mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby helping to manage conditions like hyperuricemia. The molecular targets include key residues in the xanthine oxidase active site, such as Glu802, Arg880, and Asn768, which interact with the compound through hydrogen bonds and hydrophobic interactions .

Comparación Con Compuestos Similares

Key Structural Differences :

- Position 2: Ethyl (target compound) vs. aromatic rings with electron-withdrawing groups (e.g., cyano, tetrazolyl) in analogs. Ethyl provides moderate hydrophobicity, while bulky aromatic substituents enhance π-π stacking with XO residues like Phe914/1009 .

- Position 6: The target compound retains the oxo group, whereas analogs like 10c replace it with an imino group (NH), altering hydrogen-bonding interactions with Glu802 .

Inhibitory Potency and Mechanism of Action

In Vitro XO Inhibition Data

Key Findings :

- Ethyl-substituted derivatives generally exhibit lower potency compared to phenyl-substituted analogs (e.g., 10c and Zhang et al.'s compounds) due to reduced aromatic interactions .

- The mixed-type inhibition mechanism suggests binding to both the active site and a secondary subpocket in XO, as seen in molecular dynamics (MD) simulations .

Binding Interactions with Xanthine Oxidase

MD simulations and docking studies reveal:

- Glu802 : Forms hydrogen bonds with the oxo group at position 6 .

- Arg880 : Stabilizes the carboxylic acid moiety at position 5 via electrostatic interactions .

- Phe914/Phe1009 : Engage in hydrophobic interactions with aromatic substituents at position 2 (absent in the ethyl-substituted compound, reducing its potency) .

Structure-Activity Relationship (SAR) Insights

- Position 2: Bulky, electron-deficient groups (e.g., tetrazolyl, cyano) enhance potency by strengthening π-π/hydrophobic interactions. Ethyl groups, while hydrophobic, lack aromaticity, leading to weaker binding .

- Position 4 : Alkoxy chains (e.g., isopentyloxy) improve solubility and subpocket binding .

- Position 6: Oxo vs. imino groups modulate hydrogen-bonding efficiency with Glu802 .

Actividad Biológica

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (often referred to as a pyrimidine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of 204.61 g/mol. The compound's structure features a pyrimidine ring, which is pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₂O₃ |

| Molecular Weight | 204.61 g/mol |

| CAS Number | 2172475-28-2 |

Pyrimidine derivatives like this compound interact with various biological targets, influencing multiple biochemical pathways. These compounds can act as enzyme inhibitors and receptor modulators, which are crucial for their therapeutic effects.

Biochemical Pathways

- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production.

- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication.

- Anti-inflammatory Effects : Pyrimidines can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity

Recent studies have highlighted the biological activity of this compound and its derivatives:

- Xanthine Oxidase Inhibition : A study reported that derivatives of this compound exhibited IC50 values ranging from to , indicating potent XO inhibitory activity comparable to established drugs like febuxostat .

- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, with significant selectivity towards malignant cells over normal cells. For instance, one derivative demonstrated an IC50 value of against the MDA-MB-231 triple-negative breast cancer cell line .

- Safety Profile : Toxicity studies have indicated that high doses (up to ) do not produce adverse effects in animal models, suggesting a favorable safety profile for potential therapeutic use .

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Influenza Treatment : In a mouse model infected with influenza A virus, administration of a related pyrimidine derivative resulted in more than a two-log reduction in viral load and improved survival rates .

- Hyperuricemia Management : The efficacy of the compound as a uric acid-lowering agent was validated in a potassium oxonate-induced hyperuricemia model in rats, where significant reductions in serum uric acid levels were observed following treatment with the compound .

Q & A

Q. How does the compound interact with enzymatic targets (e.g., dihydrofolate reductase or kinases)?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while kinetic assays (e.g., stopped-flow spectroscopy) measure inhibition constants (Ki). Site-directed mutagenesis of target enzymes identifies critical residues for interaction. Molecular dynamics simulations (e.g., GROMACS) model conformational changes upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.